

IUPAC name for CH3CH(CI)CH2CH2CI

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Compound of Interest		
Compound Name:	1,3-Dichlorobutane	
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An In-depth Technical Guide to **1,3-Dichlorobutane** for Researchers and Drug Development Professionals

Introduction

1,3-Dichlorobutane (IUPAC name: **1,3-dichlorobutane**) is a chlorinated hydrocarbon with the chemical formula CH₃CH(Cl)CH₂CH₂Cl.[1] It is a colorless liquid at room temperature with a characteristic odor.[2] As a difunctionalized alkane, it serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, its applications in synthetic chemistry, and relevant safety and spectral data for laboratory use.

Chemical and Physical Properties

1,3-Dichlorobutane is soluble in common organic solvents but has limited solubility in water.[2] Its key physical and chemical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	1,3-dichlorobutane	[1]
CAS Number	1190-22-3	
Molecular Formula	C4H8Cl2	
Molecular Weight	127.01 g/mol	
Appearance	Colorless liquid	[1]
Boiling Point	134 °C (at 760 mmHg)	
Density	1.115 g/mL at 25 °C	
Refractive Index	n20/D 1.4431	
Flash Point	31 °C (closed cup)	
Solubility	Soluble in organic solvents, limited solubility in water	[2]

Synthesis of 1,3-Dichlorobutane

A common laboratory method for the synthesis of **1,3-dichlorobutane** is the free-radical chlorination of **1**-chlorobutane. This reaction typically yields a mixture of dichlorobutane isomers, with **1,3-dichlorobutane** being the major product due to the higher reactivity of the secondary hydrogens at the C-3 position.[3][4]

Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane

This protocol describes the synthesis of a mixture of dichlorobutanes, including **1,3-dichlorobutane**, via the free-radical chlorination of 1-chlorobutane using sulfuryl chloride as the chlorinating agent and 2,2'-azobis(2-methylpropionitrile) (AIBN) as the radical initiator.

Materials:

1-Chlorobutane



- Sulfuryl chloride (SO₂Cl₂)
- 2,2'-Azobis(2-methylpropionitrile) (AIBN)
- 5% aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Acetone

Equipment:

- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle or sand bath
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Graduated pipettes and syringes
- Gas chromatograph (GC) for product analysis

Procedure:

- Reaction Setup: In a clean, dry 50 mL round-bottom flask, add 0.1 g of AIBN, followed by 10 mL of 1-chlorobutane and 4 mL of sulfuryl chloride. Add a boiling chip to the flask.
- Initiation: Assemble the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or sand bath. The reaction is initiated by the thermal decomposition of AIBN, which then generates chlorine radicals from sulfuryl chloride.[5]
- Reaction Monitoring: The reaction progress can be monitored by observing the evolution of HCl and SO₂ gases. The reaction is typically considered complete after a set time, or by



weighing the flask to determine the mass of gas that has escaped.[6]

- Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully transfer the mixture to a separatory funnel.
 - Wash the organic layer sequentially with 15 mL of water, 15 mL of 5% aqueous sodium bicarbonate solution, and 15 mL of brine. During extraction, the organic layer's density is close to 1 g/mL, so care must be taken to identify the correct layer. Adding a few drops of saturated NaCl to the first water wash can aid in separation.[7]
 - Separate the organic layer and dry it over anhydrous sodium sulfate.
- Product Analysis:
 - Decant the dried liquid into a clean, dry container.
 - Analyze the product mixture by gas chromatography (GC) to determine the relative abundance of the dichlorobutane isomers.[6]

Expected Isomer Distribution: The free-radical chlorination of 1-chlorobutane yields a mixture of four isomers. A typical product distribution is shown in the table below.

Isomer	% Abundance	
1,1-Dichlorobutane	5.8%	
1,2-Dichlorobutane	22.9%	
1,3-Dichlorobutane	46.3%	
1,4-Dichlorobutane	25.0%	
(Data from a representative experiment)[4]		

Applications in Organic Synthesis



The presence of two chlorine atoms at the 1 and 3 positions makes **1,3-dichlorobutane** a valuable precursor for the synthesis of various heterocyclic compounds. It is particularly useful in reactions where a four-carbon chain with electrophilic centers at C-1 and C-3 is required.

Synthesis of Heterocycles: **1,3-Dichlorobutane** is used in the preparation of:

- Azacycloalkanes
- Isoindoles
- Pyrazoles
- Pyrazolidines
- Phthalazine derivatives

These syntheses are often carried out via microwave-assisted aqueous N-heterocyclizations with primary amines and hydrazines.[8][9]

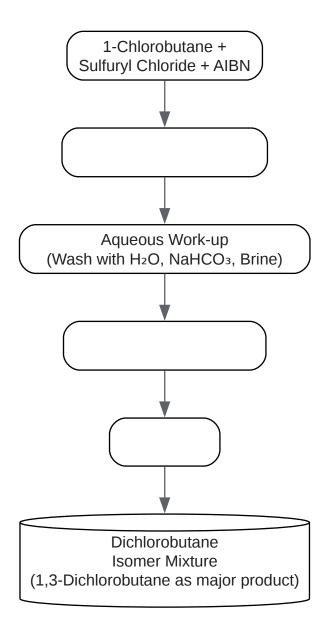
Toxicology and Metabolism

Halogenated hydrocarbons, including dichlorobutanes, are of interest in toxicology. Studies on related compounds suggest that they can be metabolized by cytochrome P-450 enzymes.[8] This metabolic activation is a key consideration in assessing their potential toxicity. Quantitative structure-activity relationship (QSAR) models have been developed to predict the potential for chromosome malsegregation (aneugenicity) of halogenated hydrocarbons.[8]

Visualized Workflows and Pathways Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of **1,3-dichlorobutane** via free-radical chlorination.





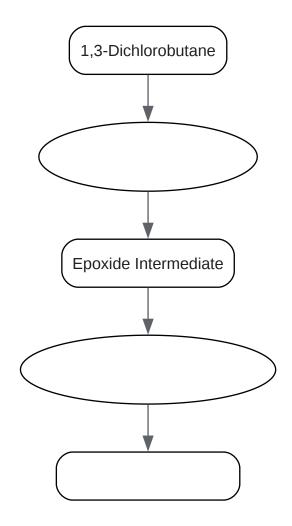
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Caption: Synthesis and analysis workflow for 1,3-dichlorobutane.

Proposed Metabolic Pathway

This diagram shows a simplified, proposed metabolic pathway for dichlorobutanes, based on the metabolism of other halogenated hydrocarbons.





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Caption: Proposed metabolic pathway for **1,3-dichlorobutane**.

Spectroscopic Data ¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,3-dichlorobutane** in CDCl₃ shows distinct signals for the protons at different positions.



Assignment	Chemical Shift (ppm)
-CH₃ (d)	1.56
-CH ₂ - (m)	2.12
-CH ₂ Cl (t)	3.70
-CHCI (m)	4.25
(Data is approximate and based on available spectra)[10]	

Mass Spectrometry

The electron ionization (EI) mass spectrum of **1,3-dichlorobutane** exhibits a characteristic fragmentation pattern. The molecular ion peak is often weak or absent. Key fragments and their mass-to-charge ratios (m/z) are listed below.

m/z	Proposed Fragment
90/92	[C ₃ H ₆ Cl] ⁺
75/77	[C ₂ H ₄ Cl] ⁺
63/65	[C ₂ H ₄ Cl] ⁺
55	[C ₄ H ₇] ⁺
(The presence of chlorine isotopes ³⁵ Cl and ³⁷ Cl results in characteristic M/M+2 peaks)[10][11]	

Safety Information

1,3-Dichlorobutane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It is also an irritant to the eyes and respiratory system.[1]

 GHS Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]



- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a fume hood.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[12]

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